[4-(Difluoromethyl)phenyl]methanethiol
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Overview
Description
[4-(Difluoromethyl)phenyl]methanethiol: is an organic compound with the molecular formula C₈H₈F₂S This compound features a phenyl ring substituted with a difluoromethyl group and a methanethiol group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [4-(Difluoromethyl)phenyl]methanethiol typically involves the introduction of the difluoromethyl group onto a phenyl ring followed by the addition of a methanethiol group. One common method involves the reaction of a difluoromethylating agent with a phenyl precursor under controlled conditions. The reaction conditions often include the use of catalysts and specific solvents to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve large-scale difluoromethylation processes. These processes are optimized for high yield and purity, often utilizing advanced catalytic systems and continuous flow reactors to ensure efficient production .
Chemical Reactions Analysis
Types of Reactions: [4-(Difluoromethyl)phenyl]methanethiol undergoes various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form sulfonic acids or sulfoxides.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: The difluoromethyl group can participate in substitution reactions, often facilitated by nucleophilic or electrophilic reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens or organometallic compounds are employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group can yield sulfonic acids, while substitution reactions can introduce various functional groups onto the phenyl ring .
Scientific Research Applications
Chemistry: In chemistry, [4-(Difluoromethyl)phenyl]methanethiol is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it valuable in the development of new materials and catalysts .
Biology: The compound is studied for its potential biological activity. Researchers investigate its interactions with biological molecules and its potential as a therapeutic agent .
Medicine: In medicine, this compound is explored for its potential use in drug development. Its unique chemical properties may contribute to the design of new pharmaceuticals with improved efficacy and safety profiles .
Industry: Industrially, the compound is used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various applications, including coatings, adhesives, and polymers .
Mechanism of Action
The mechanism of action of [4-(Difluoromethyl)phenyl]methanethiol involves its interaction with specific molecular targets. The difluoromethyl group can participate in hydrogen bonding and other interactions, while the thiol group can form covalent bonds with target molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
- [4-(Trifluoromethyl)phenyl]methanethiol
- [4-(Fluoromethyl)phenyl]methanethiol
- [4-(Chloromethyl)phenyl]methanethiol
Comparison: Compared to its analogs, [4-(Difluoromethyl)phenyl]methanethiol exhibits unique reactivity due to the presence of the difluoromethyl group. This group imparts distinct electronic and steric properties, influencing the compound’s behavior in chemical reactions and its interactions with biological targets .
Properties
IUPAC Name |
[4-(difluoromethyl)phenyl]methanethiol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F2S/c9-8(10)7-3-1-6(5-11)2-4-7/h1-4,8,11H,5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPRBMDSLLDWKFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CS)C(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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